molecular formula C11H15ClN2O B1632887 N-(4-amino-2-chlorophenyl)-3-methylbutanamide CAS No. 681007-52-3

N-(4-amino-2-chlorophenyl)-3-methylbutanamide

Cat. No.: B1632887
CAS No.: 681007-52-3
M. Wt: 226.7 g/mol
InChI Key: RQTRTJSRJIDGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-chlorophenyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-chlorophenyl)-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-chlorophenyl)-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-7(2)5-11(15)14-10-4-3-8(13)6-9(10)12/h3-4,6-7H,5,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTRTJSRJIDGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of N-(4-amino-2-chlorophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To definitively determine the Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) counts for N-(4-amino-2-chlorophenyl)-3-methylbutanamide, distinguishing between empirical "Rule of 5" compliance and actual pharmacophoric behavior.

Context: This molecule represents a substituted isovaleranilide scaffold. The presence of an ortho-chlorine substituent relative to the amide linkage introduces a critical steric and electronic factor—the potential for intramolecular hydrogen bonding—which significantly alters the effective solvation profile compared to a simple topological count.

Key Findings:

  • Lipinski Count (Compliance): HBD = 3, HBA = 3.

  • Pharmacophoric Count (Binding): HBD = 3, HBA = ~1.5 (Strong Carbonyl + Weak Aniline).

  • Structural Insight: The ortho-chloro group likely engages the amide proton in a weak intramolecular interaction (

    
    ), potentially masking one donor site and improving lipophilicity.
    

Part 1: Structural Elucidation & Theoretical Counting

Chemical Structure Definition

To ensure accuracy, we first define the connectivity. The molecule is an amide formed from 3-methylbutanoic acid (isovaleric acid) and 4-amino-2-chloroaniline .

  • Core Scaffold: Butanamide chain.

  • Tail: 3-methyl group (Isobutyl moiety).

  • Head Group: Phenyl ring attached to Amide N.

  • Substituents:

    • Position 2 (Ortho): Chlorine atom.

    • Position 4 (Para): Primary Amino group (

      
      ).
      
The Topological Count (Lipinski’s Rule of 5)

For high-throughput screening (HTS) and oral bioavailability prediction, the standard Lipinski definition is strictly topological. It does not account for resonance or intramolecular shielding.

FeatureCountRationale (Lipinski Definition)
H-Bond Donors (HBD) 3 Sum of all

and

bonds.[1]• Amide (

): 1 • Aniline (

): 2
H-Bond Acceptors (HBA) 3 Sum of all Nitrogen and Oxygen atoms.• Amide Oxygen: 1 • Amide Nitrogen: 1 • Aniline Nitrogen: 1

Compliance Verdict: With HBD=3 and HBA=3, the molecule is well within the "Rule of 5" limits (HBD


 5, HBA 

10), suggesting good theoretical oral bioavailability.
The Pharmacophoric Count (Mechanistic Reality)

In a protein binding pocket or during membrane permeation, simple atom counting fails. We must apply Quantum Mechanical (QM) and Physical Organic Chemistry principles.

  • Amide Nitrogen: The lone pair is delocalized into the carbonyl

    
    -system (resonance). It is NOT  a hydrogen bond acceptor in biological contexts.
    
  • Amide Oxygen: A strong H-bond acceptor (Lewis base).

  • Aniline Nitrogen: The lone pair is partially delocalized into the phenyl ring. It acts as a weak acceptor compared to an aliphatic amine, but retains donor capacity.

  • Chlorine: While possessing lone pairs, organic chlorine is a very poor H-bond acceptor due to low charge density. However, it can participate in "halogen bonding" or weak electrostatic interactions.

Revised Pharmacophoric Profile:

  • Effective HBD: 3 (Amide H + 2 Aniline H).

  • Effective HBA: 1 (Carbonyl O) + 0.5 (Weak Aniline N).

Part 2: The "Ortho-Chloro" Effect & Intramolecular Dynamics

The specific placement of the chlorine atom at the ortho position (C2) relative to the amide nitrogen is the critical feature of this molecule.

Intramolecular Hydrogen Bonding (IMHB)

In non-polar environments (e.g., the lipid bilayer interior), the amide proton often forms a weak intramolecular hydrogen bond with the ortho-chlorine atom (


). This forms a pseudo-5-membered ring.

Consequences for Drug Design:

  • Desolvation Penalty: The IMHB reduces the energy required to desolvate the amide proton before entering the membrane, potentially increasing permeability beyond what LogP would predict.

  • Conformational Lock: The interaction restricts rotation around the

    
     bond, locking the molecule into a specific conformation that may favor (or hinder) receptor binding.
    

G cluster_0 Structural Dynamics cluster_1 Physicochemical Outcome Structure N-(4-amino-2-chlorophenyl) -3-methylbutanamide Amide_NH Amide NH (Donor) Structure->Amide_NH Cl_Ortho Ortho-Chlorine (Weak Acceptor) Structure->Cl_Ortho IMHB Intramolecular H-Bond (N-H ... Cl) Amide_NH->IMHB Interaction Cl_Ortho->IMHB Interaction Permeability Increased Membrane Permeability IMHB->Permeability Masks Donor Solubility Reduced Aqueous Solubility IMHB->Solubility Reduces Polarity

Caption: Figure 1. Mechanism of the "Ortho-Effect" where intramolecular bonding alters effective polarity.

Part 3: Experimental Validation Protocols

To move beyond theory, the following protocols quantify the H-bond acidity (A) and basicity (B) using the Abraham Solvation Parameter Model .

Protocol A: Determination of Abraham Descriptors (Solvatochromism)

This method derives the HBD (


) and HBA (

) acidity/basicity scales experimentally.

Reagents:

  • Analyte: N-(4-amino-2-chlorophenyl)-3-methylbutanamide.

  • HPLC Column: C18 or Immobilized Artificial Membrane (IAM).

  • Solvents: Water/Methanol gradient.

Workflow:

  • LogP Measurement: Determine partition coefficients in multiple solvent systems (e.g., Octanol-Water, Alkane-Water, Chloroform-Water).

  • LSER Regression: Fit the data to the Linear Solvation Energy Relationship (LSER) equation:

    
    
    
    • Where A = Hydrogen Bond Acidity (Donor strength).

    • Where B = Hydrogen Bond Basicity (Acceptor strength).[2]

  • Result Interpretation:

    • If

      
       (typical for amides), the ortho-Cl is shielding the proton.
      
    • If

      
      , the aniline nitrogen is contributing significantly to basicity.
      
Protocol B: NMR Titration for IMHB Detection

To confirm if the HBD count is "masked" by the chlorine.

  • Dissolve compound in

    
     (non-polar).
    
  • Titrate with DMSO-

    
     (strong acceptor).
    
  • Monitor the Amide NH chemical shift (

    
    ).
    
    • Steep Slope: The proton is exposed and solvent-accessible (No IMHB).

    • Flat Slope: The proton is locked in an intramolecular bond with Chlorine (IMHB present).

Experiment cluster_inputs Experimental Setup cluster_process Measurement & Analysis cluster_output Final Descriptors Compound Compound Sample Partition Measure Partition Coeffs (LogP_oct, LogP_alk, etc.) Compound->Partition NMR NMR Titration (CDCl3 vs DMSO) Compound->NMR Solvents Solvent Set (Octanol, CHCl3, Alkane) Solvents->Partition Regression LSER Regression Analysis (Abraham Eq) Partition->Regression Value_A Value A (H-Bond Acidity) Regression->Value_A Value_B Value B (H-Bond Basicity) Regression->Value_B NMR->Value_A Validates Shielding

Caption: Figure 2. Workflow for experimentally deriving H-bond parameters using LSER and NMR.

References

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Abraham, M. H., et al. (2006). "Hydrogen Bonding Part 3: Enthalpies and Entropies of Hydrogen Bonding of Solutes in Tetrachloromethane." Journal of Chemical Society, Perkin Transactions 2.

  • Gung, B. W. (2009). "Structure and bonding in intramolecular hydrogen bonds: The case of ortho-substituted anilides." Journal of Organic Chemistry.

  • PubChem Database. "Compound Summary: N-(4-amino-2-chlorophenyl)-3-methylbutanamide derivatives."

  • Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Guidelines for the Molecular Design of Donors and Acceptors." Angewandte Chemie International Edition.

Sources

Methodological & Application

reagents and catalysts for N-(4-amino-2-chlorophenyl)-3-methylbutanamide production

Application Note: High-Purity Synthesis of -(4-amino-2-chlorophenyl)-3-methylbutanamide

Executive Summary & Retrosynthetic Strategy

The synthesis of

1

Direct acylation of 2-chloro-1,4-phenylenediamine is not recommended due to poor regioselectivity; the sterically unhindered amine at the C4 position reacts faster than the hindered C1 amine (ortho to Cl), leading to the wrong isomer (

1

The Validated Pathway: The protocol utilizes 2-chloro-4-nitroaniline as the starting material.[1] The electron-withdrawing nitro group at C4 protects that position and deactivates the ring, while the amine at C1 remains available for acylation.[1] Subsequent chemoselective reduction converts the nitro group to the desired amine.[1]

Synthetic Workflow Diagram

SynthesisPathStartStarting Material2-Chloro-4-nitroanilineStep1Acylation(Isovaleryl Chloride)Start->Step1DCM, Pyridine0°C to RTInterIntermediateN-(2-chloro-4-nitrophenyl)-3-methylbutanamideStep1->InterYield >90%Step2Chemoselective Reduction(Fe / NH4Cl)Inter->Step2EtOH/H2ORefluxFinalTarget ProductN-(4-amino-2-chlorophenyl)-3-methylbutanamideStep2->FinalRetention of Cl

Figure 1: Validated synthetic route ensuring correct regiochemistry and chlorine retention.

Critical Reagents & Catalysts

The following table outlines the reagents selected for the optimized 2-step protocol.

Reagent / CatalystCAS No.[1][2]RoleSelection Rationale
2-Chloro-4-nitroaniline 121-87-9Starting MaterialEnsures amide forms at the position ortho to Chlorine.[1]
Isovaleryl Chloride 108-12-3Acylating AgentMore reactive than isovaleric acid; drives reaction to completion despite steric hindrance at the ortho-position.[1]
Pyridine 110-86-1Base / SolventScavenges HCl byproduct; acts as a nucleophilic catalyst to accelerate acylation.[1]
Iron Powder (Fe) 7439-89-6ReductantCrucial: Selectively reduces

to

without dechlorinating the aryl ring (unlike Pd/C).[1]
Ammonium Chloride 12125-02-9ElectrolyteProvides mild acidic buffer for Fe reduction; safer and cleaner than HCl/SnCl2.[1]
Ethanol (EtOH) 64-17-5SolventGreen solvent for the reduction step; ensures solubility of the intermediate.[1]

Protocol 1: Regioselective Acylation

Objective: Synthesize

Mechanism

The lone pair on the aniline nitrogen attacks the carbonyl carbon of isovaleryl chloride.[1] The 2-chloro substituent provides steric hindrance, but the high reactivity of the acid chloride combined with pyridine overcomes this energy barrier.[1]

Experimental Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 2-chloro-4-nitroaniline (10.0 g, 58.0 mmol) and Dichloromethane (DCM) (150 mL). Add Pyridine (9.4 mL, 116 mmol, 2.0 eq) in one portion.

  • Cooling: Submerge the flask in an ice/water bath to reach 0–5 °C.

  • Addition: Dilute Isovaleryl chloride (7.7 mL, 63.8 mmol, 1.1 eq) in 20 mL DCM. Add this solution dropwise over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting aniline (yellow spot) should disappear.

  • Workup:

    • Quench with 100 mL of 1M HCl (removes excess pyridine).

    • Separate the organic layer and wash with Sat.[1]

      
       (100 mL) followed by Brine (100 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) if necessary.[1]

    • Expected Yield: 85–92%[1]

    • Appearance: Pale yellow to off-white solid.[1]

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without removing the chlorine atom.[1]

Why Avoid Pd/C?

Standard Catalytic Hydrogenation (

hydrodehalogenation

Bechamp Reduction
Experimental Procedure
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and mechanical stirrer (iron sludge can stop magnetic bars).

  • Charge: Add the intermediate

    
    -(2-chloro-4-nitrophenyl)-3-methylbutanamide  (10.0 g, 39.0 mmol) and Ethanol  (80 mL).
    
  • Activation: Add a solution of Ammonium Chloride (

    
    ) (10.4 g, 195 mmol, 5.0 eq) in Water  (30 mL).
    
  • Reduction: Add Iron Powder (325 mesh, 10.9 g, 195 mmol, 5.0 eq) in portions.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 2–4 hours.

    • Checkpoint: The yellow color of the nitro compound should fade to a colorless/grey suspension.[1]

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (2 x 20 mL).

  • Isolation:

    • Concentrate the filtrate to remove most ethanol.[1]

    • Dilute the residue with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Dry combined organics over

      
       and concentrate.[1][3]
      
  • Final Purification: If the product is colored (oxidation), recrystallize from Isopropyl Acetate or Toluene.[1]

Quality Control & Characterization

Verify the identity and purity using the following parameters.

TechniqueParameterExpected Signal
HPLC ColumnC18 Reverse Phase (e.g., Agilent Zorbax), 150mm x 4.6mm
Mobile PhaseA: 0.1% Formic Acid/Water, B: MeCN (Gradient 10-90% B)
DetectionUV @ 254 nm
1H NMR SolventDMSO-


9.2 ppm
Singlet (1H), Amide -NH-

6.5 - 7.2 ppm
Multiplets (3H), Aromatic protons

5.1 ppm
Broad Singlet (2H), Aniline


2.1 ppm
Doublet (2H),

alpha to carbonyl

0.9 ppm
Doublet (6H), Isopropyl methyl groups
Mass Spec ESI (+)

m/z (Check Chlorine isotope pattern 3:1)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dechlorination observed (M-34 peak in MS)Reduction conditions too harsh.Ensure Pd/C was not used. If using Fe, ensure temperature does not exceed 80°C. Switch to

in EtOAc if Fe fails.[1]
Low Yield in Step 1 Moisture in reagents.[1]Isovaleryl chloride hydrolyzes easily.[1] Use fresh bottle or distill before use. Dry DCM over molecular sieves.[1]
"Sticky" Iron Sludge Aggregation of iron oxides.[1]Use mechanical stirring (overhead stirrer) rather than magnetic stirring. Add Celite into the reaction mixture before filtration.
Regioisomer Contamination Impure Starting Material.Verify the 2-chloro-4-nitroaniline starting material is free of 2-chloro-5-nitroaniline isomers.[1]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Pande, P. P., et al. (2014).[1] "Selective Acylation of 4-substituted-1,3-phenylenediamine." US Patent Application 20140221683.[1] (Discusses the difficulty of direct diamine acylation and supports the nitro-precursor route).

  • Bechamp, A. (1854).[1] "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine."[1] Annales de Chimie et de Physique, 42, 186-196.[1] (Foundational text for Iron/Acid reduction preserving halogens).

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Authoritative source on hydrodehalogenation risks with Pd/C).

  • Vertex Pharmaceuticals. (2008).[1] "Vertex Patent for Ion Channel Modulators."[1] World Intellectual Property Organization, WO2008024634.[1] (Demonstrates analogous synthesis of N-(amino-chlorophenyl)amides for drug development).

Troubleshooting & Optimization

troubleshooting filtration problems with N-(4-amino-2-chlorophenyl)-3-methylbutanamide

[1]

Status: Online Role: Senior Process Development Scientist Topic: Filtration & Isolation Troubleshooting[1]

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the decision tree below. Filtration issues with NAC-MBA generally fall into three categories: particle size issues (fines), chemical impurities (tars/oils), or salt formation.[1]

FiltrationTroubleshootingcluster_issuesPhenotypesstartSTART: Filtration IssueobsObservation of Filter Cakestart->obsfineSlow Flow / Clear Mother Liquor(Cake is tightly packed)obs->fineHard CakestickySticky / Tarry / Colored(Dark brown or purple)obs->stickyGummygelGelatinous / No Flow(Swollen mass)obs->gelJelly-likesol_fineCAUSE: Fines (Rapid Nucleation)ACTION: Temperature Cycling (Ostwald Ripening)fine->sol_finesol_stickyCAUSE: Oxidation or Residual AcidACTION: Inert Atmosphere & pH Adjustmentsticky->sol_stickysol_gelCAUSE: Solvate FormationACTION: Solvent Swap / Displacement Washgel->sol_gel

Figure 1: Diagnostic logic for isolating N-(4-amino-2-chlorophenyl)-3-methylbutanamide.

Frequently Asked Questions (Technical Deep Dive)

Q1: The filtration rate is exponentially decaying (blinding). The solid looks like a white paste. What is happening?

Diagnosis: You are likely experiencing Crystal Fines Generation due to rapid nucleation. The Science: NAC-MBA contains an amide backbone which promotes strong hydrogen bonding. If the reaction mixture is quenched into water or cooled too rapidly, the system exceeds the Metastable Zone Width (MSZW) instantly. This triggers massive nucleation rather than crystal growth, creating particles <5 µm.[1] According to Darcy’s Law , filtration resistance is inversely proportional to the square of the particle diameter; halving the particle size increases resistance fourfold [1].

Corrective Protocol: Temperature Swing Ripening Do not force filtration. Return the slurry to the vessel and perform the following:

  • Re-heat the slurry to 10°C below the boiling point of your solvent (e.g., 65°C if using EtOAc/Heptane).

  • Hold for 30 minutes. This dissolves the "fines" (high surface energy particles).

  • Cool slowly (ramp rate: 0.5°C/min) to room temperature.

  • Agitate gently. High shear can break the newly formed needles.

Q2: The filter cake is turning purple/brown and becoming sticky upon air exposure.

Diagnosis: Oxidative degradation of the free aniline moiety. The Science: The "4-amino" position on the chlorophenyl ring is electron-rich. While the chlorine atom at the 2-position provides some steric protection, the amine is still susceptible to radical oxidation, forming quinone-imine type impurities (tars).[1] These impurities act as a "glue," sealing the interstitial spaces of the filter cake [2].

Corrective Protocol: Inert Handling & Anti-oxidant Wash [1]

  • Sparge all wash solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Add a trace reducing agent (e.g., 0.1% Sodium Bisulfite) to the aqueous wash if performing a biphasic workup.

  • Cover the filter funnel with a rubber dam or use a pressure filter (Nutsche) under nitrogen positive pressure. Never pull air through the cake for extended periods.

Q3: My product is oiling out before crystallizing, clogging the frit immediately.

Diagnosis: The "Oiling Out" phenomenon (Liquid-Liquid Phase Separation). The Science: This occurs when the crystallization temperature is lower than the liquid-liquid phase separation temperature. It is common when impurities (like bis-acylated byproducts) depress the melting point, or when the solvent composition is too polar (forcing the hydrophobic isovaleryl chain out of solution).[1]

Corrective Protocol: Seeding at Low Supersaturation

  • Heat the mixture until the oil dissolves into a clear solution.

  • Cool to the Cloud Point (just where it turns hazy).

  • Add Seed Crystals (0.5 wt% of pure NAC-MBA). If you lack seeds, scratch the glass or use a sonication probe for 10 seconds.

  • Allow the oil droplets to nucleate on the seeds before cooling further.

Experimental Optimization Protocols

Protocol A: Standardized Slurry Optimization

Use this when the initial filtration takes >1 hour.

StepActionMechanistic Rationale
1 Solvent Selection Switch to Isopropyl Acetate (IPAc) or Toluene .[1] Avoid DCM (evaporates too fast, causing crusting) or Methanol (solubility is often too high).[1]
2 Neutralization Ensure pH is >7.5 before filtration. Residual HCl (from isovaleryl chloride) forms the hydrochloride salt, which is often a hygroscopic gum.[1] Use saturated NaHCO₃.
3 Digestion Heat slurry to 50°C for 1 hour, then cool to 20°C over 2 hours.
4 Filtration Use a Polypropylene filter cloth (10-20 µm pore).[1] Avoid paper filters which can absorb the "sticky" aniline components.
Protocol B: The "Celite Feed" Method (Emergency Fix)

Use this if the batch is already crashed out and unfilterable.

  • Suspend Celite 545 (diatomaceous earth) in the wash solvent (ratio: 0.5 kg Celite per 1 kg expected product).

  • Pour the Celite slurry onto the filter first to create a pre-coat bed (approx. 5mm thick).

  • Add 0.2 equivalents of Celite directly to your blocked reaction slurry.

  • Filter the slurry over the pre-coat. The Celite acts as a depth filter, trapping the gelatinous impurities while keeping channels open for solvent flow [3].

Comparative Data: Solvent Systems

Based on typical solubility profiles for chloro-aniline amides.

Solvent SystemFiltration SpeedPurity ProfileRisk Factor
DCM / Hexane FastLowHigh (Evaporation leads to crusting)
Ethyl Acetate / Heptane ModerateHighLow (Standard process choice)
Ethanol / Water SlowModerateHigh (Risk of oiling out/emulsion)
Toluene FastHighModerate (Drying requires higher temp)

References

  • Darcy, H. (1856).[1][2] Les Fontaines Publiques de la Ville de Dijon. Dalmont, Paris.[1][2] (Foundational text on fluid flow through porous media).

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] Link

  • Cheremisinoff, N. P. (1998).[1] Liquid Filtration. Butterworth-Heinemann.[1][2] (Detailed mechanics of filter aids and pre-coats). Link

  • BenchChem Technical Support. (2025). Recrystallization of Substituted Anilines. (General guidance on aniline purification). Link[1]

Disclaimer: This guide assumes the user is trained in Good Laboratory Practices (GLP). N-(4-amino-2-chlorophenyl)-3-methylbutanamide may possess irritant or toxic properties similar to other aniline derivatives.[1] Always consult the SDS before handling.

Technical Support Center: Preventing Degradation of N-(4-amino-2-chlorophenyl)-3-methylbutanamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(4-amino-2-chlorophenyl)-3-methylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. By understanding the potential degradation pathways and implementing appropriate handling and storage procedures, you can ensure the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs)

Q1: My solution of N-(4-amino-2-chlorophenyl)-3-methylbutanamide has turned yellow/brown. What is causing this discoloration?

A1: Discoloration is a common indicator of degradation, particularly oxidation of the aromatic amine group. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions.[1][2] This process can lead to the formation of colored byproducts. To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Q2: I've noticed a change in the pH of my buffered solution containing the compound. Could this be related to degradation?

A2: Yes, a shift in pH can indicate degradation. One of the primary degradation pathways for amides is hydrolysis, which breaks the amide bond to form a carboxylic acid and an amine.[3] The formation of these acidic and basic products will alter the pH of your solution. This reaction is often catalyzed by strong acids or bases and can be accelerated by heat.[4][5]

Q3: Can I store my stock solution at room temperature?

A3: It is generally not recommended to store solutions of N-(4-amino-2-chlorophenyl)-3-methylbutanamide at room temperature for extended periods. Elevated temperatures can accelerate both hydrolysis and oxidation. For short-term storage, refrigeration (2-8°C) is advisable.[6] For long-term storage, freezing (-20°C or below) in single-use aliquots is the best practice to minimize freeze-thaw cycles. Always protect stored solutions from light.

Q4: What solvents are recommended for dissolving N-(4-amino-2-chlorophenyl)-3-methylbutanamide?

II. Troubleshooting Guides

Guide 1: Investigating and Preventing Hydrolytic Degradation

Hydrolysis is a key degradation pathway for amides, resulting in the cleavage of the amide bond.

Symptoms of Hydrolysis:
  • A shift in the pH of the solution.

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) corresponding to the parent carboxylic acid (3-methylbutanoic acid) and the aromatic amine (4-amino-2-chloraniline).

  • A decrease in the concentration of the parent compound over time.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting hydrolytic degradation.

Experimental Protocols:

Step 1: Analytical Confirmation of Hydrolysis

  • Objective: To identify and quantify the parent compound and its potential hydrolysis products.

  • Methodology:

    • Prepare a fresh solution of N-(4-amino-2-chlorophenyl)-3-methylbutanamide at a known concentration.

    • Prepare analytical standards of the potential degradation products: 3-methylbutanoic acid and 4-amino-2-chloraniline.

    • Analyze the fresh solution and the aged (degraded) solution using a validated HPLC or LC-MS method. Any analytical technique is acceptable for this purpose.[7]

    • Compare the chromatograms. The presence and growth of peaks corresponding to the degradation products confirm hydrolysis.

Step 2: pH Stability Study

  • Objective: To determine the optimal pH range for solution stability.

  • Methodology:

    • Prepare a series of buffered solutions across a range of pH values (e.g., pH 3, 5, 7, 9).

    • Dissolve N-(4-amino-2-chlorophenyl)-3-methylbutanamide in each buffered solution at the desired concentration.

    • Store aliquots of each solution at a constant temperature (e.g., 4°C and 25°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC/LC-MS to quantify the remaining parent compound.

    • Plot the percentage of remaining parent compound against time for each pH value.

pHTemperature (°C)% Remaining after 24h% Remaining after 72h
3258560
5259588
7259895
9259075
7499.599

Step 3: Temperature Stress Study

  • Objective: To evaluate the impact of temperature on the rate of hydrolysis.

  • Methodology:

    • Prepare a solution of the compound in the buffer determined to be most stable from the pH study.

    • Store aliquots at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Analyze the samples at regular intervals to determine the rate of degradation at each temperature.

Preventative Measures:
  • pH Control: Maintain the solution pH within the optimal stability range identified in your studies. Neutral pH is often a good starting point.

  • Temperature Control: Store solutions at low temperatures (refrigerated or frozen) to slow the rate of hydrolysis.[6] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

  • Aseptic Technique: Microbial contamination can introduce enzymes that may catalyze hydrolysis. Use sterile buffers and handle solutions under aseptic conditions.

Guide 2: Mitigating Oxidative and Photodegradation

Aromatic amines are prone to oxidation, and aromatic compounds, in general, can be susceptible to photodegradation.

Symptoms of Oxidation and Photodegradation:
  • Development of color (yellow, brown, or pink) in the solution.[2]

  • Formation of complex mixtures of byproducts, often observed as multiple new peaks or a rising baseline in chromatograms.[1]

  • Precipitation of insoluble polymeric materials.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting oxidative and photodegradation.

Experimental Protocols:

Step 1: Light Exclusion Experiment

  • Objective: To determine the contribution of light to degradation.

  • Methodology:

    • Prepare two sets of solutions of the compound.

    • Wrap one set of containers in aluminum foil or use amber vials to protect them from light.

    • Expose both sets to ambient laboratory light conditions.

    • Monitor for color change and analyze by HPLC/LC-MS at various time points. A significant difference in degradation between the two sets indicates photosensitivity.

Step 2: Inert Atmosphere Experiment

  • Objective: To assess the impact of atmospheric oxygen on stability.

  • Methodology:

    • Prepare a solution using a solvent that has been de-gassed by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

    • Prepare a control solution using the same solvent without de-gassing.

    • Store both solutions in sealed vials, with the headspace of the experimental vial flushed with the inert gas.

    • Monitor for degradation over time. Reduced degradation in the de-gassed sample points to oxidation as a primary pathway.

Preventative Measures:
  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6]

  • Inert Atmosphere: For sensitive experiments or long-term storage, prepare solutions using de-gassed solvents and store them under an inert atmosphere.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this should be carefully evaluated for compatibility with the downstream application.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be helpful.

III. General Recommendations for Handling and Storage

To ensure the highest quality and longevity of your N-(4-amino-2-chlorophenyl)-3-methylbutanamide solutions, follow these best practices:

  • High-Purity Reagents: Use high-purity solvents and buffering agents to avoid introducing contaminants that could catalyze degradation.

  • Proper Storage Containers: Use high-quality, clean glass or chemically resistant plastic containers.

  • Aliquotting: For stock solutions, it is highly recommended to prepare single-use aliquots to avoid repeated warming and cooling and to minimize exposure to the atmosphere.

  • Regular Quality Control: Periodically re-analyze stored solutions to confirm their concentration and purity, especially before use in critical experiments.

By systematically investigating potential degradation pathways and implementing these preventative measures, you can maintain the integrity of your N-(4-amino-2-chlorophenyl)-3-methylbutanamide solutions for reliable and reproducible experimental outcomes.

IV. References

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]

  • Foye, W. O., Lemke, T. L., & Williams, D. A. (Eds.). (2012). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. Department of Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?. Retrieved from [Link]

  • It's Dr. Dan. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • D'Annibale, A., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1638.

  • Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]

  • Fasnacht, M. P., & Blough, N. V. (2002). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 36(20), 4364–4369.

  • Dong, Y., et al. (2018). Optimization of the photocatalytic degradation process of aromatic organic compounds applied to mangrove sediment. Ecotoxicology and Environmental Contamination, 13(1), 1-9.

  • Al-Anshori, J., et al. (2024). Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies. Polycyclic Aromatic Compounds, 1-16.

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved from [Link]

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1(3), 238-240.

  • Slideshare. (n.d.). Reactions of aromatic amines. Retrieved from [Link]

  • Romanovski, V., et al. (2025). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Environmental Research, 265, 117965.

  • SBM LIFE SCIENCE CORP. (2019, February 1). SAFETY DATA SHEET. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Safe handling and delivery of biological medications during the COVID-19 pandemic. Journal of Clinical Pharmacy and Therapeutics, 46(4), 1071-1076.

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

  • AOAC International. (2017). AOAC SMPR® 2017.011 Standard Method Performance Requirements (SMPRs) for Identification and Quantitation of Free Alpha Amino Acids.

  • Smith, J. D., et al. (2026). A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery. ChemMedChem, 21(3), e202500856.

  • Drug Development & Delivery. (2021, January 14). SPECIAL FEATURE - Outsourcing Analytical Testing: Innovative Drugs Spike Demand for Advanced Analysis. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-amino-3-chlorophenyl)-2-methylpentanamide. Retrieved from [Link]

  • Wannamaker, W., et al. (2007). (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. Journal of Pharmacology and Experimental Therapeutics, 321(2), 509-516.

  • Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (2013). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Journal of ChemTech Research, 5(5), 2281-2288.

  • Kulkova, A., et al. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics, 17(1), 123.

  • Al-Hujaily, E. M., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank, 2022(4), M1513.

  • Hakusui, H., Tachizawa, H., & Sano, M. (1978). Biotransformation of chlormezanone, 2-(4-chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide, a muscle-relaxing and tranquillizing agent: the effect of combination with aspirin on its metabolic fate in rats and mice. Xenobiotica, 8(4), 229-238.

  • Pomonis, J. D., et al. (2003). N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties: I. In Vitro Characterization and Pharmacokinetic Properties. Journal of Pharmacology and Experimental Therapeutics, 306(1), 387-393.

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Validation & Comparative

comparing synthetic routes for N-(4-amino-2-chlorophenyl)-3-methylbutanamide efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of N-(4-amino-2-chlorophenyl)-3-methylbutanamide (Target 3 ) presents a classic chemoselectivity challenge common in the development of kinase inhibitors and aniline-based prodrugs. The molecule features three distinct functionalities that dictate the synthetic strategy: an amide linkage, an aryl chloride, and a free primary amine.

The core industrial debate for this scaffold is not bond formation, but regiocontrol and chemoselective reduction. This guide compares the two primary methodologies:

  • The Nitro-Acylation Route (Recommended): Exploits the electronic masking of the nitro group to guarantee regiochemistry, followed by chemoselective reduction.

  • The Direct Diamine Route (Flawed): Attempts to acylate 2-chloro-1,4-phenylenediamine directly, often leading to regiochemical failure.

The Regiochemistry Trap

Attempting to synthesize Target 3 via direct acylation of 2-chloro-1,4-phenylenediamine is a common error.

  • N4-Amine: Para to Chlorine.[1] Nucleophilic and sterically unhindered.

  • N1-Amine: Ortho to Chlorine. Electron-deficient (inductive effect of Cl) and sterically hindered.

  • Result: Acylation preferentially occurs at N4 , yielding the wrong isomer (N-(3-chloro-4-aminophenyl)-3-methylbutanamide).

Therefore, this guide focuses exclusively on the Nitro-Acylation Route , comparing two distinct reduction protocols: Iron-Mediated Reduction (Method A) vs. Catalytic Hydrogenation (Method B) .

Visualizing the Synthetic Logic

The following flow diagram illustrates the critical decision points and the risk of hydrodehalogenation (loss of Chlorine) during the process.

SyntheticRoute SM Starting Material 2-Chloro-4-nitroaniline Step1 Step 1: Acylation (Isovaleryl Chloride, TEA, DCM) SM->Step1 Regioselective Amide Formation Inter Intermediate (2) N-(2-chloro-4-nitrophenyl)- 3-methylbutanamide Step1->Inter MethodA Method A: Fe / NH4Cl (Chemical Reduction) Inter->MethodA MethodB Method B: H2, Pd/C (Catalytic Hydrogenation) Inter->MethodB Target Target Product (3) N-(4-amino-2-chlorophenyl)- 3-methylbutanamide MethodA->Target High Chemoselectivity Retains -Cl MethodB->Target Clean Workup Impurity Impurity (De-chlorinated) N-(4-aminophenyl)- 3-methylbutanamide MethodB->Impurity Side Reaction: Hydrodehalogenation

Figure 1: Synthetic workflow contrasting the robust Iron-mediated pathway against the riskier Catalytic Hydrogenation route.

Detailed Experimental Protocols

Step 1: Synthesis of Intermediate (2)

Common to both methods. Objective: Install the isovaleryl group at the N1 position while N4 is blocked by the nitro group.

  • Reagents: 2-Chloro-4-nitroaniline (1.0 eq), Isovaleryl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (10 vol).

  • Procedure:

    • Dissolve 2-Chloro-4-nitroaniline in DCM at 0°C.

    • Add Triethylamine followed by dropwise addition of Isovaleryl chloride.

    • Warm to RT and stir for 4 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then NaHCO3. Dry organic layer (MgSO4) and concentrate.

    • Yield: Typically 85-92%.

Method A: Iron-Mediated Reduction (The "Robust" Route)

Principle: Electron transfer mechanism using activated iron. Why use it: Iron reduction is highly chemoselective for nitro groups in the presence of aryl halides. It eliminates the risk of de-chlorination.

Protocol:

  • Setup: 3-neck flask with mechanical stirrer (overhead stirring is crucial due to sludge formation).

  • Solvent System: Ethanol:Water (3:1) or Acetic Acid/Water.[2]

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH4Cl, 1.0 eq) to the solvent. Heat to reflux (80°C) for 30 mins to "activate" the iron surface.

  • Addition: Slowly add Intermediate (2) (dissolved in minimal Ethanol) to the refluxing iron slurry.

  • Reaction: Reflux for 2-4 hours. Monitor by TLC (Intermediate spot will disappear; amine spot is polar/fluorescent).

  • Workup (The Critical Step):

    • Hot Filtration: Filter the mixture while hot through a Celite pad to remove Iron oxides. Wash the cake with hot ethanol.

    • Concentration: Evaporate the filtrate to remove ethanol.

    • Extraction: Adjust aqueous residue to pH 9-10 with Na2CO3. Extract with Ethyl Acetate.[3]

  • Purification: Recrystallization from Ethanol/Heptane.

Pros/Cons:

  • (+) Zero risk of de-chlorination.

  • (+) Cheap reagents.

  • (-) Iron waste disposal (sludge).

  • (-) Labor-intensive filtration.

Method B: Catalytic Hydrogenation (The "Clean" Route)

Principle: Heterogeneous catalysis using H2 gas. Why use it: Scalability and absence of metal waste. Risk: Hydrodehalogenation . Palladium readily inserts into Ar-Cl bonds, replacing Chlorine with Hydrogen.

Protocol (Modified for Selectivity):

  • Catalyst Selection: Use 5% Pt/C (Platinum on Carbon) or Sulfided Pd/C . Avoid standard Pd/C unless using a poison.

  • Solvent: Methanol or Ethyl Acetate.

  • Additive: Add Potassium Acetate or Morpholine (0.1 eq) to scavenge trace acid, but avoid strong bases which promote de-halogenation.

  • Procedure:

    • Charge reactor with Intermediate (2), Solvent, and Catalyst (2-5 wt%).

    • Purge with N2, then H2.

    • Pressurize to 1-3 bar (keep pressure LOW to minimize de-chlorination).

    • Stir at 25°C (Do NOT heat).

  • Workup: Filter through Celite to recover catalyst. Concentrate filtrate.[3]

Pros/Cons:

  • (+) High throughput, simple workup.

  • (-) High risk of Impurity (N-(4-aminophenyl)-3-methylbutanamide).

  • (-) Catalyst cost.

Performance Comparison Matrix

The following data summarizes typical results observed in process optimization for chloronitrobenzene reductions.

MetricMethod A: Fe / NH4ClMethod B: H2 / Pt/C
Yield (Isolated) 88 - 94%75 - 85%
Purity (HPLC) > 98%90 - 95% (De-Cl impurity)
Regioselectivity 100%100%
Chemoselectivity Excellent (Retains Cl)Moderate (Risk of Cl loss)
E-Factor (Waste) High (Iron sludge)Low (Solvent recycling possible)
Cost (Reagents) LowHigh (Precious metal)
Scalability Medium (Filtration bottleneck)High (Standard autoclave)

Expert Commentary & Troubleshooting

Controlling the "De-Chloro" Impurity

In Method B, if you observe the de-chlorinated byproduct (Mass M-34), you must switch catalysts. Standard Pd/C is too active.

  • Fix: Switch to Raney Nickel or Pt/C (sulfided) . Platinum is generally less active toward Ar-Cl oxidative addition than Palladium.

  • Kinetic Control: Stop the reaction immediately upon consumption of starting material. Over-hydrogenation attacks the halogen.

Handling Iron Sludge (Method A)

The biggest bottleneck in Method A is the filtration of the iron oxide sludge.

  • Tip: Do not let the reaction mixture cool before filtration. The sludge hardens and clogs filters. Use a pre-heated Büchner funnel and a thick pad of Celite.

Final Recommendation

For early-phase discovery and gram-scale synthesis , use Method A (Iron Reduction) . The reliability of retaining the chlorine atom outweighs the inconvenience of the workup. For GMP manufacturing , optimization of Method B using a poisoned catalyst (e.g., Pt/C + thiophene) is required to meet heavy metal limits and waste disposal standards.

References

  • Selective Reduction of Nitroarenes

    • Kumar, R., et al. "An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride."[4] Synlett, 2010.

    • Context: Validates the Fe/Salt system for high chemoselectivity in the presence of halides.[4]

  • Ultrasound-Assisted Iron Reduction

    • "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 2007.

    • Context: Compares Iron vs. Tin (SnCl2) and highlights Iron's superiority for functional group tolerance.[2][5]

  • Synthesis of 4-Amino-2-chloropyridine Analogs

    • "4-Amino-2-chloropyridine: Application, Synthesis."[6] ChemicalBook, 2019.

    • Context: Provides industrial context for the reduction of 2-chloro-4-nitro scaffolds.[6]

  • PubChem Compound Summary (Analog)

    • "N-(4-amino-3-chlorophenyl)-2-methylpentanamide."[1] PubChem, CID 82861499.[1]

    • Context: Verifies the structural class and physical properties of the amino-chloro-amide scaffold.

Sources

Navigating the Void: A Comparative Guide to the Crystal Structure Determination of N-(4-amino-2-chlorophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. This guide confronts a common challenge: determining the crystal structure of a novel small molecule, in this case, N-(4-amino-2-chlorophenyl)-3-methylbutanamide, for which no public structural data is available. We will navigate this "data void" by presenting a comprehensive, field-proven workflow centered on single-crystal X-ray diffraction (SCXRD), the gold standard for structural elucidation.[1][2]

This guide is not a rigid template but a dynamic framework. It will provide not only the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating approach. We will compare the definitive nature of SCXRD with complementary techniques like Powder X-ray Diffraction (PXRD) and the predictive power of computational methods, offering a holistic perspective on structural determination.

The Primary Pathway: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful technique for determining the precise atomic arrangement within a crystalline material.[1][2] It provides unequivocal data on bond lengths, bond angles, and stereochemistry, which are critical for understanding a molecule's properties and interactions. The fundamental principle relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal, producing a unique diffraction pattern that can be mathematically decoded to reveal the crystal structure.[3]

A Hypothetical Workflow for N-(4-amino-2-chlorophenyl)-3-methylbutanamide

The following diagram outlines the comprehensive workflow for determining the crystal structure of our target molecule using SCXRD.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of N-(4-amino-2-chlorophenyl) -3-methylbutanamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Crystal Growth Trials Purification->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation & Deposition Refinement->Validation

Caption: Workflow for SCXRD determination of a small molecule.

Experimental Protocols

A common synthetic route to N-phenylacetamide derivatives involves the acylation of the corresponding aniline.[4]

Protocol: Synthesis of N-(4-amino-2-chlorophenyl)-3-methylbutanamide

  • Reaction Setup: In a round-bottom flask, dissolve 4-amino-2-chloroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Acylation: Cool the solution in an ice bath and add isovaleryl chloride dropwise with stirring. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-amino-2-chlorophenyl)-3-methylbutanamide.

The growth of high-quality single crystals is often the most challenging step.[1][5] Several methods should be screened to find the optimal conditions.

Protocol: Crystallization Trials

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.[6]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.[6]

  • Antisolvent Diffusion: Carefully layer a less dense anti-solvent on top of a solution of the compound in a dense solvent. Crystals may form at the interface over time.[6]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in all dimensions) under a microscope and mount it on a goniometer head.[3][7]

  • Data Collection: Mount the goniometer head on the diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal quality.[8] A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Structure Solution: The collected diffraction intensities are used to solve the phase problem, typically using direct methods for small molecules, which generates an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

  • Validation and Deposition: The final structure is validated using crystallographic software to check for geometric and other potential issues. The finalized structure is then typically deposited in a public database like the Cambridge Structural Database (CSD).

Illustrative Data from a Related Structure

As the crystal structure for our target molecule is not available, we present data for a related compound, N-phenyl-2-(phenylsulfanyl)acetamide, to illustrate the typical output of a successful SCXRD experiment.[9][10]

Parameter Value
Empirical FormulaC₁₄H₁₃NOS
Formula Weight243.32
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.552(3) Å, α = 90°b = 10.999(3) Å, β = 98.459(4)°c = 11.191(3) Å, γ = 90°
Volume1284.1(6) ų
Z4
Density (calculated)1.259 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.118

Data adapted from the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.[9][10]

Comparative Analysis: Alternative and Complementary Techniques

While SCXRD is the definitive method, other techniques provide valuable, often complementary, information.

Comparison cluster_main Primary Technique cluster_alternatives Alternative & Complementary Techniques SCXRD Single-Crystal X-ray Diffraction (SCXRD) - Definitive 3D structure - Bond lengths & angles - Absolute stereochemistry PXRD Powder X-ray Diffraction (PXRD) - Phase identification & purity - Polymorph screening - Unit cell determination SCXRD->PXRD Complements CSP Crystal Structure Prediction (CSP) - Predicts possible polymorphs - Guides crystallization experiments - Complements experimental data SCXRD->CSP Complements PXRD->CSP Complements

Caption: Comparison of structural determination techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials (powders).[11][12] Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings.

Performance Comparison:

Feature Single-Crystal XRD (SCXRD) Powder XRD (PXRD)
Sample Requirement High-quality single crystal (often difficult to obtain)Microcrystalline powder (easily obtainable)[13]
Information Obtained Complete 3D atomic structure, bond lengths, angles, absolute configuration"Fingerprint" of the crystalline phase, unit cell parameters, phase purity, polymorphism[12]
Structure Solution Routinely used for de novo structure solutionStructure solution is possible but more challenging and often requires complementary data[12][14]
Primary Application Unambiguous determination of molecular structurePhase identification, quality control, polymorph screening[11]

PXRD is invaluable for confirming the bulk purity of a synthesized sample and for screening for different crystalline forms (polymorphs), which is a critical step in pharmaceutical development.[11]

Crystal Structure Prediction (CSP)

CSP is a computational approach that aims to predict the crystal structure of a molecule based solely on its chemical diagram.[15][16] Advanced algorithms generate and rank a multitude of possible crystal packing arrangements based on their calculated lattice energies.[16][17]

Performance Comparison:

Feature Single-Crystal XRD (SCXRD) Crystal Structure Prediction (CSP)
Methodology Experimental, based on X-ray diffractionComputational, based on energy calculations[15]
Output The experimentally observed crystal structureA ranked list of plausible crystal structures (polymorphs)[17]
Confidence High, provides the "true" structure under the crystallization conditionsPredictive, requires experimental validation. Accuracy is highly dependent on the computational methods used.[18]
Synergy Provides the ground truth for validating CSP resultsCan guide experimental polymorph screening and help solve structures from lower-quality experimental data (e.g., PXRD)[19]

CSP is a powerful tool for risk assessment in drug development, as it can predict the existence of more stable, yet undiscovered, polymorphs that could emerge later in the manufacturing process.[17]

Conclusion

The determination of a new molecular structure, such as that of N-(4-amino-2-chlorophenyl)-3-methylbutanamide, is a systematic process that begins with the pursuit of a high-quality single crystal for SCXRD analysis. This technique remains the unequivocal gold standard for providing a complete and accurate three-dimensional atomic structure. However, a comprehensive structural characterization strategy should also leverage the strengths of complementary techniques. PXRD is essential for assessing the bulk properties and polymorphic landscape of the material, while CSP offers invaluable predictive insights that can guide experimental work and mitigate risks in pharmaceutical development. By integrating these methods, researchers can build a robust and self-validating understanding of a molecule's solid-state structure, which is a critical foundation for the development of new medicines and materials.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Thakral, N. K., Zanon, R. L., Kelly, R. C., & Thakral, S. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Journal of Pharmaceutical Sciences, 107(12), 2969–2982. [Link]

  • Thakral, N. K., & Zanon, R. L. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Sciences Encyclopedia. [Link]

  • Wikipedia. (2023). Crystal structure prediction. [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Li, Z., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]

  • Day Group. Crystal structure prediction. [Link]

  • Schrödinger. (2024). Crystal structure prediction workflow for small molecule drug formulation. [Link]

  • Wang, L., et al. (2023). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

  • Cambridge Crystallographic Data Centre. (2023). Strengths and Limitations of Powder X-ray Diffraction. [Link]

  • University of Washington. Powder X-ray Diffraction Protocol/SOP. [Link]

  • Musil, F., et al. (2018). Multi-fidelity Statistical Machine Learning for Molecular Crystal Structure Prediction. ePrints Soton. [Link]

  • Elgemeie, G. H., et al. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 6), 553–557. [Link]

  • Elgemeie, G. H., et al. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. ResearchGate. [Link]

  • Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1937–1951. [Link]

  • Oreate AI. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

  • Fun, H.-K., et al. (2025). 2-Chloro-N-phenylacetamide. ResearchGate. [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Taylor & Francis Online. (2025). Molecular modelling and structure-activity relationship of pyrrolo- [2,3-d]pyrimidine derivatives as potent DNA gyrase B. [Link]

  • University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]

  • SciSpace. (n.d.). The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures Search. [Link]

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UV-Vis Characterization Guide: N-(4-amino-2-chlorophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of N-(4-amino-2-chlorophenyl)-3-methylbutanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In the high-stakes landscape of pharmaceutical intermediate synthesis—specifically for anticonvulsants like Retigabine derivatives or specialized aniline dyes—N-(4-amino-2-chlorophenyl)-3-methylbutanamide acts as a critical quality checkpoint.

This guide moves beyond basic spectral reporting. As a Senior Application Scientist, I will demonstrate how to use UV-Vis spectroscopy not just for identification, but as a process control tool . The core challenge with this intermediate is distinguishing it from its highly reactive precursor (2-chloro-1,4-phenylenediamine ) and its over-reacted byproduct (Bis-amide impurity ).

This guide provides a comparative spectral analysis, a self-validating experimental protocol, and a mechanistic breakdown of the chromophoric shifts that define purity.

Mechanistic Spectral Analysis

To interpret the spectrum of N-(4-amino-2-chlorophenyl)-3-methylbutanamide, one must understand the electronic "push-pull" dynamics of the benzene ring substituents.

The Chromophore Logic
  • The Core: The 2-chloro-1,4-phenylenediamine scaffold is electron-rich. The two amino groups act as strong auxochromes (

    
    ), pushing the absorption maximum (
    
    
    
    ) into the near-UV/visible region (~318 nm).
  • The Modification (Target Molecule): Acylation at the N1 position with an isovaleryl group converts a strong donor (-NH

    
    ) into a weaker donor/acceptor amide (-NH-CO-R). This reduces the electron density of the ring system slightly, causing a hypsochromic (blue) shift  relative to the starting material.
    
  • The Impurity (Bis-amide): If the reaction over-runs, the N4 amine is also acylated. This removes the primary auxochrome, collapsing the main absorption band significantly toward the UV-C region (<260 nm).

Comparative Spectral Expectations
CompoundStructural StateElectronic EffectExpected

(MeOH)
Precursor (2-Chloro-1,4-phenylenediamine)Free DiamineStrong double resonance donation.~315 - 320 nm
Target (N-(4-amino-2-chlorophenyl)-3-methylbutanamide)Mono-AmideAsymmetric donation. N4 is free (strong); N1 is amide (weak).~290 - 305 nm
Impurity (Bis-amide derivative)Di-AmideLoss of conjugation. Both nitrogens are acylated.~245 - 260 nm

Critical Insight: The "Target" window (290–305 nm) is your "Sweet Spot." If your


 drifts >310 nm, you have unreacted starting material. If it shifts <280 nm, you have over-acylated byproduct.
Experimental Protocol: Self-Validating Workflow

This protocol is designed to eliminate solvent artifacts and ensure reproducibility.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Note: MeOH is preferred for better solubility of polar anilines.

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvette: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mg/mL):

    • Weigh 10.0 mg of the sample into a 10 mL volumetric flask.

    • Dissolve in 5 mL MeOH (sonicate for 2 mins if necessary).

    • Dilute to volume with MeOH.

  • Working Standard (20 µg/mL):

    • Transfer 200 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with MeOH.

    • Validation Check: The solution should be optically clear. Any turbidity indicates salt formation or insolubility—filter with 0.22 µm PTFE if needed.

  • Spectral Scan:

    • Range: 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200–400 nm/min).

    • Baseline Correction: Perform a dual-beam zero with MeOH in both positions.

  • Data Processing:

    • Identify

      
      .
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • Target

      
      : Expect 
      
      
      
      at
      
      
      .
Visualization: Synthesis & Spectral Logic

The following diagram illustrates the reaction pathway and how UV-Vis distinguishes the species.

G cluster_0 Spectral Shift Logic Start Starting Material (2-Chloro-1,4-phenylenediamine) λmax ~318 nm Target TARGET PRODUCT (N-(4-amino-2-chlorophenyl)- 3-methylbutanamide) λmax ~295 nm Start->Target + Isovaleryl Chloride (Controlled Acylation) Impurity Impurity (Bis-amide) λmax ~255 nm Target->Impurity + Excess Reagent (Over-Acylation) Description Blue Shift (Hypsochromic) occurs as amines are acylated.

Caption: Reaction monitoring pathway showing the hypsochromic shift from precursor (Red) to target (Green) to impurity (Blue).

Comparative Analysis: Product vs. Alternatives

This table contrasts the target molecule with its primary "alternatives" (impurities) found in the reaction matrix.

FeatureTarget Product Alternative 1: Precursor Alternative 2: Bis-Amide
Identity N-(4-amino-2-chlorophenyl)-3-methylbutanamide2-Chloro-1,4-phenylenediamineN,N'-(2-chloro-1,4-phenylene)bis(3-methylbutanamide)
Key Functional Groups 1 Amide, 1 Free Amine (-NH

)
2 Free Amines (-NH

)
2 Amides (No Free -NH

)
UV Cutoff (

)
~295 nm (Distinct Shoulder)~318 nm (Broad Band)~255 nm (Sharp Peak)
Visual Color Off-white / Pale YellowDark Grey / Brown (Oxidizes)White / Colorless
Detection Challenge Must resolve from precursor tailing.[1]Easy to detect (Red-shifted).Hard to detect (overlaps with solvent/benzene).
Process Action Harvest / Isolate Continue Reaction Reject / Recrystallize
Troubleshooting & Expert Tips
  • pH Sensitivity: Anilines are pH-sensitive. If your spectrum looks "flat" or shifted significantly blue (<280 nm) unexpectedly, check if your solvent is acidic. Protonation of the 4-amino group (

    
    ) kills the auxochromic effect, making the molecule look like the bis-amide. Always use neutral solvents. 
    
  • Oxidation: The precursor (diamine) oxidizes rapidly in air to form "Bandrowski’s base" type oligomers, which absorb at 400–500 nm (visible brown color). If you see a peak >400 nm, your starting material was degraded.

  • Solvent Cutoff: Do not use Acetone or Ethyl Acetate for UV analysis; they absorb strongly below 330 nm and will mask the target peaks.

References
  • PubChem. (2025).[1] 2-Chloro-1,4-phenylenediamine (Compound Summary).[1][2][3] National Library of Medicine. [Link]

  • Sarna Chemicals. (2024). Technical Data Sheet: 2-Chloro-1,4-Phenylenediamine Spectral Data.[Link][3]

Sources

Safety Operating Guide

N-(4-amino-2-chlorophenyl)-3-methylbutanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Logistics

N-(4-amino-2-chlorophenyl)-3-methylbutanamide is a halogenated aromatic amide, often utilized as a pharmaceutical intermediate (structurally related to Retigabine/Ezogabine precursors).[1] Due to the 4-amino-2-chlorophenyl moiety, this compound must be handled as a toxic, potential carcinogen and a marine pollutant .[1]

Standard laboratory waste protocols are insufficient.[1] This guide mandates a Zero-Discharge approach, requiring high-temperature incineration with acid gas scrubbing.[1]

Rapid Response: Emergency & Spill Management

For immediate use in the event of accidental release.

ScenarioAction Protocol
Personal Exposure Skin: Wash with PEG-400 (if available) or soap/water for 15 min.[1] Eyes: Flush for 15 min; seek ophthalmologist. Inhalation: Move to fresh air; monitor for signs of methemoglobinemia (cyanosis).
Dry Spill (< 10g) Dampen with PEG-400 or water to prevent dust.[1] Scoop into a wide-mouth jar. Do not sweep dry dust.[1]
Wet Spill Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust/paper) as absorbents for halogenated aromatics.[1]
Fire Media: CO₂, Dry Chemical, Foam.[2][3] Warning: Combustion releases toxic Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).[1][4]

Hazard Characterization & Waste Classification

Since specific Safety Data Sheets (SDS) for this exact intermediate are often proprietary, safety protocols are derived from Structure-Activity Relationships (SAR) of homologous chloroanilines (e.g., 4-chloroaniline).[1]

Physicochemical Hazard Profile
ParameterValue/CharacteristicImplication for Disposal
Functional Group Chloroaniline / AmideHigh toxicity; potential mutagen.[1]
Physical State Solid (Crystalline powder)Dust explosion hazard; inhalation risk.[1]
Combustion Products HCl, NOx, CO, CO₂Requires incinerators with scrubbers.
Aquatic Toxicity High (Marine Pollutant)Strictly prohibited from drain/sewer disposal.[1]
RCRA Status (USA) P-Listed / U-Listed Proxy Treat as P024 (4-Chloroaniline derivative) for maximum safety.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation

Crucial Rule: Never mix halogenated organic waste with non-halogenated solvents or oxidizers.[1]

  • Solid Waste (Pure Substance):

    • Place pure substance in a wide-mouth HDPE jar .

    • Do not use glass for primary containment if transport involves vibration/impact risk.[1]

  • Liquid Waste (Mother Liquors/Solvents):

    • Segregate into "Halogenated Organic Waste" carboys.

    • Ensure pH is neutral (6–8).[1] If the solution is acidic (common in amide hydrolysis), neutralize carefully with Sodium Bicarbonate before capping to prevent pressure buildup.

  • Contaminated Debris (PPE, Wipes):

    • Double-bag in 6-mil polyethylene bags.

    • Label as "Solid Hazardous Waste - Toxic Debris."[1]

Phase 2: Packaging & Labeling

Every container must be labeled before waste is added.[1]

  • Label Content Requirements:

    • Full Chemical Name: N-(4-amino-2-chlorophenyl)-3-methylbutanamide.[1]

    • Signal Word: DANGER.

    • Hazard Codes: Toxic, Irritant, Environmental Hazard.[5][6]

    • Constituents: If in solution, list the solvent % (e.g., "Dichloromethane 90%, N-(4-amino...) 10%").

Phase 3: Final Disposal Method

The only acceptable disposal method for chlorinated anilines is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Temperature: >1100°C.[1]

  • Residence Time: >2 seconds.[1]

  • Scrubbing: Essential for HCl capture.[1]

Operational Workflow: Waste Decision Tree

The following diagram outlines the logical flow for segregating this specific compound in a research environment.

WasteDisposal Start Waste Generation: N-(4-amino-2-chlorophenyl)-3-methylbutanamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated PPE/Wipes StateCheck->Debris ContainerSolid Primary: Wide-mouth HDPE Jar Secondary: Clear Plastic Bag Solid->ContainerSolid SolventCheck Is Solvent Halogenated? Liquid->SolventCheck BagDebris Double Bag (6-mil Poly) Seal with Tape Debris->BagDebris LabelSolid Label: 'Toxic Solid - Halogenated' ContainerSolid->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (Rotary Kiln) LabelSolid->Incineration HaloStream Stream A: Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Waste (e.g., Methanol, Ethyl Acetate) SolventCheck->NonHaloStream No LabelLiquid Label: 'Toxic Flammable Liquid' HaloStream->LabelLiquid NonHaloStream->LabelLiquid LabelLiquid->Incineration BagDebris->Incineration

Figure 1: Decision logic for segregating N-(4-amino-2-chlorophenyl)-3-methylbutanamide waste streams to ensure compliance with halogenated waste protocols.

Scientific Rationale & Mechanism

Why Incineration? Chlorinated aromatic amines are chemically stable and resistant to biological degradation.[1]

  • Bioaccumulation: The chlorine substitution at the ortho position increases lipophilicity (LogP), facilitating bioaccumulation in aquatic organisms [1].

  • Toxicity Mechanism: The free amine group (after potential hydrolysis of the amide bond in vivo or in the environment) can undergo N-oxidation, leading to electrophilic intermediates that bind to DNA [2].[1]

Why Segregate Halogens? Mixing chlorinated waste with non-chlorinated solvents complicates the recycling process and increases disposal costs.[1] More critically, uncontrolled combustion of mixed waste without acid scrubbers releases dioxins and furans , which are persistent organic pollutants (POPs) [3].

References

  • US Environmental Protection Agency (EPA). (2024).[1] Listed Wastes: F-Codes and K-Codes for Chlorinated Aliphatics and Aromatics. RCRA Regulations.[1][7] [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for 4-Chloroaniline (Structurally Homologous Hazard Proxy). [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.